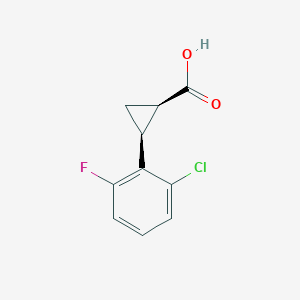
(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-2-(2-クロロ-6-フルオロフェニル)シクロプロパン-1-カルボン酸は、キラルなシクロプロパン誘導体です。この化合物は、カルボン酸基と2-クロロ-6-フルオロフェニル基で置換されたシクロプロパン環を含む独自の構造的特徴が注目されます。化合物の立体化学は、(1R,2S)配置によって定義され、原子間の特定の空間配置を示しています。
準備方法
合成経路と反応条件
(1R,2S)-2-(2-クロロ-6-フルオロフェニル)シクロプロパン-1-カルボン酸の合成には、通常、適切なオレフィン前駆体のシクロプロパン化が含まれます。一般的な方法の1つは、ジヨードメタンと亜鉛-銅カップを使用し、シクロプロパン環を形成するシモンズ-スミス反応です。反応条件は、高い立体選択性を確保するために、多くの場合、不活性雰囲気と低温を必要とします。
工業生産方法
この化合物の工業生産には、触媒的不斉シクロプロパン化などのよりスケーラブルな方法が含まれる場合があります。このプロセスでは、キラル触媒を使用して、より大規模に所望の立体化学を実現します。触媒と反応条件の選択は、収率と純度を最大化するために重要です。
化学反応の分析
反応の種類
(1R,2S)-2-(2-クロロ-6-フルオロフェニル)シクロプロパン-1-カルボン酸は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: カルボン酸基は、対応する誘導体を形成するために酸化することができます。
還元: この化合物は、アルコールまたはその他の還元形態を形成するために還元することができます。
置換: クロロ基とフルオロ基は、適切な条件下で他の求核剤で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)などがあります。
還元: 水素化アルミニウムリチウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤がしばしば使用されます。
置換: 求核置換反応では、メトキシドナトリウム(NaOCH3)やtert-ブトキシドカリウム(KOtBu)などの試薬を使用する場合があります。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はカルボキシレートやエステルを生成する可能性があり、還元はアルコールやアルカンを生成する可能性があります。
科学研究への応用
(1R,2S)-2-(2-クロロ-6-フルオロフェニル)シクロプロパン-1-カルボン酸は、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、酵素相互作用や代謝経路の研究に使用できます。
産業: この化合物は、農薬やその他の工業化学品の製造に使用されています。
科学的研究の応用
(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
(1R,2S)-2-(2-クロロ-6-フルオロフェニル)シクロプロパン-1-カルボン酸の作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、特定の酵素の阻害剤または活性剤として作用し、生化学経路に影響を与える可能性があります。正確な分子標的と経路は、特定の用途と使用の状況によって異なります。
類似化合物の比較
類似化合物
- (1R,2S)-2-(2-クロロフェニル)シクロプロパン-1-カルボン酸
- (1R,2S)-2-(2-フルオロフェニル)シクロプロパン-1-カルボン酸
- (1R,2S)-2-(2-ブロモフェニル)シクロプロパン-1-カルボン酸
独自性
(1R,2S)-2-(2-クロロ-6-フルオロフェニル)シクロプロパン-1-カルボン酸には、クロロ基とフルオロ基の両方が存在するため、その類似体とは異なります。この二重置換は、化合物の反応性、安定性、および生物学的標的との相互作用に影響を与える可能性があり、さまざまな用途に役立つ化合物になります。
類似化合物との比較
Similar Compounds
- (1R,2S)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid
- (1R,2S)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid
- (1R,2S)-2-(2-bromophenyl)cyclopropane-1-carboxylic acid
Uniqueness
The presence of both chloro and fluoro substituents in (1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropane-1-carboxylic acid makes it unique compared to its analogs. This dual substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C10H8ClFO2 |
|---|---|
分子量 |
214.62 g/mol |
IUPAC名 |
(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H8ClFO2/c11-7-2-1-3-8(12)9(7)5-4-6(5)10(13)14/h1-3,5-6H,4H2,(H,13,14)/t5-,6+/m0/s1 |
InChIキー |
NVHNBFOVILMVRL-NTSWFWBYSA-N |
異性体SMILES |
C1[C@@H]([C@@H]1C(=O)O)C2=C(C=CC=C2Cl)F |
正規SMILES |
C1C(C1C(=O)O)C2=C(C=CC=C2Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11718245.png)


![Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate](/img/structure/B11718266.png)
![N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]-N'-1-naphthylurea](/img/structure/B11718267.png)
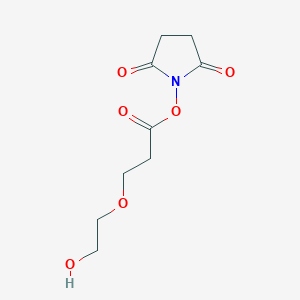
![5-{[4-(Diethylamino)phenyl]methylidene}-1,3-bis(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11718280.png)
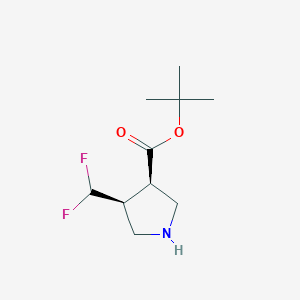
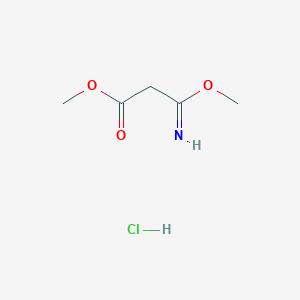
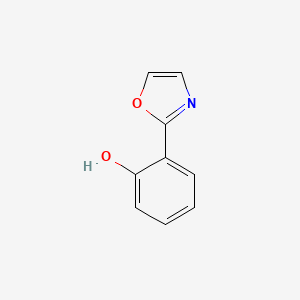
![Ethyl 6-bromothieno[3,2-b]thiophene-2-carboxylate](/img/structure/B11718296.png)

